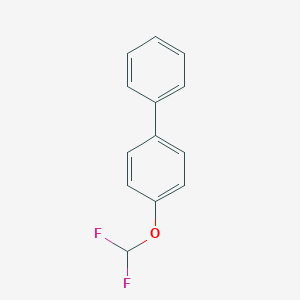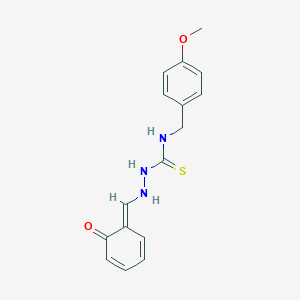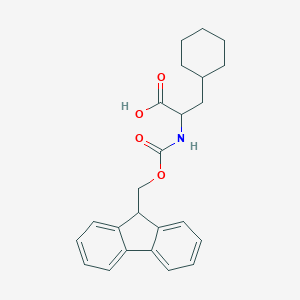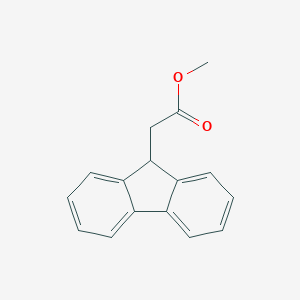![molecular formula C10H11NO B064855 3-Isopropylfuro[2,3-b]pyridine CAS No. 182819-48-3](/img/structure/B64855.png)
3-Isopropylfuro[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropylfuro[2,3-b]pyridine, also known as IPFP, is a heterocyclic organic compound that has been the subject of much scientific research in recent years. This compound is of interest due to its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. In
Wirkmechanismus
The mechanism of action of 3-Isopropylfuro[2,3-b]pyridine is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of the Akt and ERK signaling pathways, which are known to be involved in the development of cancer cells.
Biochemische Und Physiologische Effekte
In addition to its potential anti-cancer activity, 3-Isopropylfuro[2,3-b]pyridine has been found to have a number of other biochemical and physiological effects. For example, this compound has been shown to inhibit the production of inflammatory cytokines such as IL-6 and TNF-alpha, which are involved in the development of various inflammatory diseases. Additionally, 3-Isopropylfuro[2,3-b]pyridine has been found to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Isopropylfuro[2,3-b]pyridine in lab experiments is its potential anti-cancer activity. This compound has been shown to be effective against a number of different types of cancer cells, making it a potentially valuable tool for the development of new cancer treatments. However, one limitation of using 3-Isopropylfuro[2,3-b]pyridine in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use as a therapeutic agent.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-Isopropylfuro[2,3-b]pyridine. One area of interest is the development of new synthetic methods for this compound, which may allow for the production of larger quantities of the compound for use in lab experiments. Additionally, further research is needed to fully understand the mechanism of action of 3-Isopropylfuro[2,3-b]pyridine, which may lead to the development of more effective therapeutic agents based on this compound. Finally, studies are needed to investigate the potential side effects and toxicity of this compound, which will be important for determining its safety for use in humans.
Synthesemethoden
The synthesis of 3-Isopropylfuro[2,3-b]pyridine involves the reaction of 2-methyl-3-pyridylmagnesium bromide with 2-chloro-5-isopropylfuran. This reaction is typically carried out in the presence of a palladium catalyst and a ligand such as triphenylphosphine. The resulting product is then purified using standard methods such as column chromatography.
Wissenschaftliche Forschungsanwendungen
3-Isopropylfuro[2,3-b]pyridine has been studied extensively for its potential applications in the field of medicinal chemistry. In particular, this compound has been shown to have activity against a number of different types of cancer cells, including breast, lung, and colon cancer cells. Additionally, 3-Isopropylfuro[2,3-b]pyridine has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of a variety of diseases.
Eigenschaften
CAS-Nummer |
182819-48-3 |
|---|---|
Produktname |
3-Isopropylfuro[2,3-b]pyridine |
Molekularformel |
C10H11NO |
Molekulargewicht |
161.2 g/mol |
IUPAC-Name |
3-propan-2-ylfuro[2,3-b]pyridine |
InChI |
InChI=1S/C10H11NO/c1-7(2)9-6-12-10-8(9)4-3-5-11-10/h3-7H,1-2H3 |
InChI-Schlüssel |
HUXPIQWLUBOYSI-UHFFFAOYSA-N |
SMILES |
CC(C)C1=COC2=C1C=CC=N2 |
Kanonische SMILES |
CC(C)C1=COC2=C1C=CC=N2 |
Synonyme |
Furo[2,3-b]pyridine, 3-(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



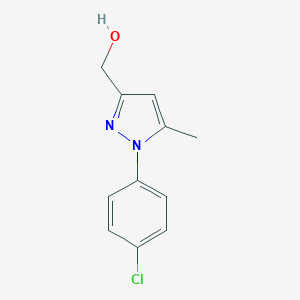
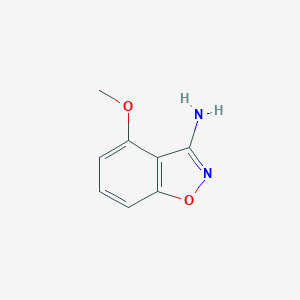


![4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B64782.png)
![1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B64785.png)
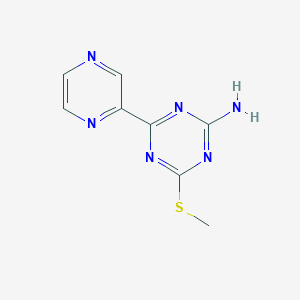
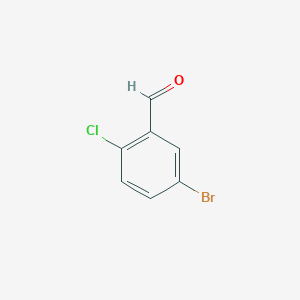
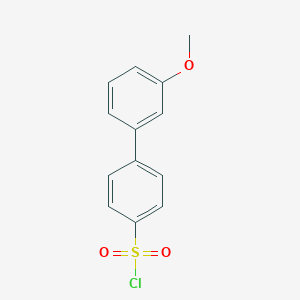
![4-Chloro-6-fluoropyrido[3,4-D]pyrimidine](/img/structure/B64790.png)
